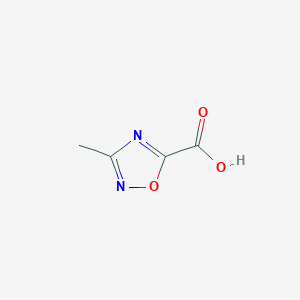

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNNJRNVSNNCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615539 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-32-5 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid (CAS: 944906-32-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Introduction: The Scientific Merit of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of considerable interest in drug discovery and materials science due to its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities. The inherent chemical and thermal resistance of the 1,2,4-oxadiazole core provides a stable scaffold for the development of novel therapeutic agents and functional materials.

This compound, in particular, serves as a valuable bifunctional building block. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups. The methyl group at the 3-position can influence the molecule's steric and electronic properties, offering a point of modulation for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and predicted properties based on its structure and data for analogous compounds.

| Property | Value | Source |

| CAS Number | 944906-32-5 | [1] |

| Molecular Formula | C₄H₄N₂O₃ | [2] |

| Molecular Weight | 128.09 g/mol | [2] |

| IUPAC Name | This compound | |

| Physical Form | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: A singlet corresponding to the methyl protons (CH₃) is expected in the upfield region. The acidic proton of the carboxylic acid (COOH) would likely appear as a broad singlet in the downfield region, the exact chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: Resonances for the two carbons of the oxadiazole ring are anticipated in the aromatic region. Signals for the methyl carbon, the carboxylic acid carbon, and the quaternary carbon of the oxadiazole ring will also be present.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C-O stretches associated with the oxadiazole ring.

Synthesis and Reaction Mechanisms

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry.[6] The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative.

General Synthetic Approach

A plausible synthetic route to this compound is outlined below. This is a representative protocol based on established methodologies for the synthesis of similar 1,2,4-oxadiazoles.

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Formation of the O-Acyl Amidoxime Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetamidoxime in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an equimolar amount of an activated oxalic acid derivative (e.g., oxalyl chloride or a mixed anhydride of oxalic acid). The use of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be required to scavenge the acid byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure to yield the crude O-acyl acetamidoxime intermediate.

Step 2: Dehydrative Cyclization to the 1,2,4-Oxadiazole Ring

-

The crude O-acyl acetamidoxime intermediate can be dissolved in a high-boiling point solvent (e.g., toluene, xylene, or DMF).

-

The solution is heated to reflux for several hours to promote dehydrative cyclization. The progress of the reaction should be monitored by TLC or LC-MS.

-

Alternatively, the cyclization can be catalyzed by the addition of a dehydrating agent (e.g., phosphorus oxychloride) or a base (e.g., sodium hydroxide) at room temperature or with gentle heating.[6]

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by an appropriate method, such as recrystallization or column chromatography on silica gel, to afford pure this compound.

Applications in Research and Drug Development

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8] These include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This compound, as a versatile building block, is a key starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.

Role as a Bioisostere

A primary application of the 1,2,4-oxadiazole ring is as a bioisostere for amide and ester groups. This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, by mitigating hydrolysis by esterases and amidases.

Caption: The 1,2,4-oxadiazole ring as a bioisostere for amide and ester functionalities.

Potential Therapeutic Areas

While specific biological activities for this compound have not been extensively reported, derivatives of the 1,2,4-oxadiazole class have shown promise in several therapeutic areas:

-

Antiviral Agents: Certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[7]

-

Anticancer Agents: The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to target various cancer-related pathways.

-

Anti-inflammatory and Analgesic Agents: The structural rigidity and electronic properties of the 1,2,4-oxadiazole ring make it a suitable component of molecules targeting inflammatory pathways.[9]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. The following safety precautions are based on data for the compound and structurally similar molecules.[1][10]

Hazard Identification:

-

Based on available data, this compound is not classified as hazardous.[1] However, as a carboxylic acid and a novel chemical entity, it should be handled with caution.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Spills: In case of a spill, wear appropriate PPE and sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, combining a stable heterocyclic core with a reactive carboxylic acid handle, allows for the creation of a diverse range of novel molecules. While specific experimental data for this compound remains limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous structures. As with any research chemical, proper safety precautions should always be observed.

References

-

American Chemical Society. (2022, July 14). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 944906-32-5. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Indian Journal of Chemistry. (2023, May 3). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Retrieved from [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved from [Link]

-

Sattar, G. I., & Al-Tamimi, E. O. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved from [Link]

-

MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Retrieved from [Link]

-

ResearchGate. (2015, December 24). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. This compound | 944906-32-5 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

structure and synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

An In-Depth Technical Guide to the Structure and Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We delve into the structural nuances and physicochemical properties that make the 1,2,4-oxadiazole moiety a valuable bioisostere for amide and ester functionalities. The core of this document is a detailed exposition of a robust and reproducible synthetic pathway, beginning from readily available starting materials. The narrative emphasizes the rationale behind methodological choices, offering insights into reaction mechanisms, process control, and characterization. Complete with step-by-step protocols, data tables, and process diagrams, this guide is designed to be an essential resource for researchers engaged in the synthesis and application of novel chemical entities for drug discovery.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered substantial attention in the field of drug discovery.[1] Its prevalence stems from its role as a bioisosteric replacement for amide and ester groups, a strategy frequently employed to enhance the metabolic stability, cell permeability, and overall pharmacokinetic profile of drug candidates. The rigid, planar structure of the oxadiazole ring can also impart favorable conformational constraints on a molecule, improving its binding affinity to biological targets.

This compound, the subject of this guide, is a particularly versatile synthetic intermediate. It incorporates the stable oxadiazole core, a small lipophilic methyl group at the C3 position, and a strategically placed carboxylic acid at the C5 position. This carboxylic acid serves as a crucial functional handle, enabling straightforward derivatization—most commonly through amide bond formation—to link the oxadiazole scaffold to other molecular fragments. This guide provides the necessary theoretical grounding and practical protocols to empower researchers to synthesize, characterize, and utilize this valuable compound.

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of this compound is defined by a planar, aromatic 1,2,4-oxadiazole ring. The key features are:

-

Aromatic System: The ring contains 6 π-electrons, fulfilling Hückel's rule for aromaticity, which contributes to its high chemical and thermal stability.

-

Substituent Positions: The methyl group at the C3 position and the carboxylic acid at the C5 position are the most common substitution patterns derived from the primary synthetic routes.

-

Electronic Nature: The ring is electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom, which influences its reactivity and the acidity of the attached carboxylic acid.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl and hydroxyl oxygens), significantly influencing its solid-state packing and solubility.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties of the target molecule.

| Property | Value |

| Molecular Formula | C₄H₄N₂O₃ |

| Molecular Weight | 128.09 g/mol |

| CAS Number | 3709-33-9 |

| Appearance | White to off-white crystalline solid (Predicted) |

| pKa | ~3.5 - 4.5 (Predicted, acidic proton of COOH) |

| LogP | ~0.1 - 0.5 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Retrosynthetic Analysis and Core Synthetic Strategy

The most reliable and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a dehydrative cyclization.[2]

Retrosynthetic Disconnection

A logical retrosynthetic analysis of this compound identifies the C5-O bond and the N2-C3 bond as the key points for disconnection. This [4+1] fragmentation approach leads back to two primary precursors:

-

Acetamidoxime: This provides the N-C-CH₃ fragment (four atoms of the final ring plus the methyl group).

-

An Oxalic Acid Derivative: This provides the C=O fragment (the final carbon atom of the ring) and the attached carboxylic acid functionality. A suitable synthon is an activated form of oxalic acid, such as ethyl oxalyl chloride.

The overall strategy involves an initial esterification of the final carboxylic acid to protect it during the ring-forming reaction, followed by a final deprotection (saponification) step.

Overall Synthetic Workflow

The diagram below illustrates the multi-step synthetic pathway from common starting materials to the final product.

Sources

The 1,2,4-Oxadiazole Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole, a five-membered heterocycle, has traversed a remarkable path from its initial synthesis in the late 19th century to its current esteemed status as a privileged scaffold in modern medicinal chemistry. Initially a subject of academic curiosity, its unique physicochemical properties, metabolic stability, and capacity to act as a bioisosteric replacement for labile ester and amide functionalities have propelled its derivatives into the forefront of drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,2,4-oxadiazole derivatives. It delves into the mechanistic underpinnings of key synthetic transformations, offers detailed experimental protocols, and presents a curated overview of their diverse biological applications, supported by quantitative data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into the rich and evolving chemistry of the 1,2,4-oxadiazole nucleus.

A Historical Perspective: From Obscurity to a Central Role in Medicinal Chemistry

The journey of the 1,2,4-oxadiazole ring system began in 1884, when German chemists Ferdinand Tiemann and P. Krüger first reported its synthesis.[1][2][3][4] For nearly eight decades following its discovery, the 1,2,4-oxadiazole remained largely a chemical curiosity, with its potential in the burgeoning field of pharmacology yet to be recognized. The turning point arrived in the mid-20th century, as the principles of medicinal chemistry began to mature. Researchers started to appreciate the importance of molecular scaffolds that could impart desirable pharmacokinetic properties to drug candidates.

The 1960s marked a significant milestone with the introduction of Oxolamine as the first commercially available drug featuring a 1,2,4-oxadiazole core.[2] This cough suppressant demonstrated the therapeutic potential of this heterocyclic system and catalyzed further investigation into its derivatives. A key conceptual breakthrough was the recognition of the 1,2,4-oxadiazole as a bioisostere of ester and amide groups.[5] This realization was pivotal, as esters and amides, while common in bioactive molecules, are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. The 1,2,4-oxadiazole offered a chemically robust alternative that could mimic the steric and electronic properties of these functional groups, thereby enhancing the drug-like properties of molecules. This strategic replacement has since become a cornerstone of modern drug design, solidifying the 1,2,4-oxadiazole's place as a "privileged scaffold" in medicinal chemistry.

The Synthetic Arsenal: Crafting the 1,2,4-Oxadiazole Core

The construction of the 1,2,4-oxadiazole ring can be broadly approached through two primary strategies: the condensation of an amidoxime with an acylating agent (a [4+1] cycloaddition) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile (a [3+2] cycloaddition). Over the years, numerous refinements and novel methodologies have emerged, offering chemists a versatile toolkit to access a wide array of substituted 1,2,4-oxadiazoles.

The Amidoxime Route: A Workhorse of 1,2,4-Oxadiazole Synthesis

The reaction of an amidoxime with a carboxylic acid derivative is the most widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[6] This approach is valued for its reliability and the ready availability of the starting materials.

Mechanism: The reaction proceeds through an initial O-acylation of the amidoxime to form an O-acyl amidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring. The choice of coupling reagent and reaction conditions can significantly influence the efficiency and scope of the reaction.

This protocol provides a representative example of the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole using a microwave-assisted, one-pot procedure.[7]

Materials:

-

Benzamidoxime

-

Phenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

To a microwave-safe vial, add benzamidoxime (1.0 mmol), phenylacetic acid (1.1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol).

-

Add DMF (5 mL) to the vial and seal it.

-

Place the vial in the microwave reactor and irradiate at 150 °C for 15 minutes.

-

After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-phenyl-5-benzyl-1,2,4-oxadiazole.

The 1,3-Dipolar Cycloaddition Pathway

An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[8] This reaction offers a different regiochemical outcome compared to the amidoxime route, providing access to isomers that may be difficult to obtain otherwise.

Mechanism: Nitrile oxides are transient species that can be generated in situ from various precursors, such as hydroximoyl chlorides or nitroalkanes. They then undergo a concerted cycloaddition reaction with the nitrile dipolarophile to form the 1,2,4-oxadiazole ring. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the nitrile oxide and the nitrile.

A compelling case study is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. [5]An initial lead compound containing an amide linkage suffered from poor pharmacokinetic properties. [5]Replacement of the amide with a 1,2,4-oxadiazole ring led to compounds with comparable potency and significantly improved metabolic stability. [5]

Commercially Available Drugs Featuring the 1,2,4-Oxadiazole Scaffold

The versatility of the 1,2,4-oxadiazole is evident in the range of approved drugs that incorporate this heterocycle.

| Drug Name | Therapeutic Class | Mechanism of Action (if known) |

| Oxolamine | Antitussive | --- |

| Prenoxdiazine | Antitussive | --- |

| Butalamine | Vasodilator | --- |

| Fasiplon | Anxiolytic | Partial agonist at the GABA-A receptor. [9] |

| Pleconaril | Antiviral | --- |

| Ataluren | Treatment of Duchenne muscular dystrophy | Promotes ribosomal readthrough of premature stop codons. [10][11][12][13][14] |

| Proxazole | Functional gastrointestinal disorders | --- |

Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives

Beyond the approved drugs, a vast number of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for a wide spectrum of biological activities.

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Reference(s) |

| 2-Mercapto-benzothiazole-linked 1,2,4-oxadiazoles | --- | COX-2 IC₅₀ = 5.0 | [1] |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline derivative | Panel of 11 cancer cell lines | Mean IC₅₀ ≈ 92.4 | [1] |

| Substituted 1,2,4-oxadiazoles | HCT-116, PC-3, SNB-19, B16F10, L929 | 13.6 - 48.37 | [1] |

| Ponatinib analogs | RET enzyme | IC₅₀ = 0.0073 | [2] |

| 1,3,4-Oxadiazole derivatives | A549, C6 | <0.14 - 13.04 | [3] |

| Caffeic acid-based 1,2,4-oxadiazoles | U87, T98G, LN229 | Varies | [15] |

The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been explored, with some compounds showing promising activity. For instance, a series of 1,2,4-oxadiazole derivatives were found to inhibit the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells, a key pathway in inflammation. [16]

The therapeutic potential of 1,2,4-oxadiazoles extends to a multitude of other areas, including:

-

Neurodegenerative Diseases: Derivatives have been investigated as potential treatments for Alzheimer's disease. [17]* Infectious Diseases: The scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral properties.

-

Metabolic Disorders: As seen with DPP-4 inhibitors, 1,2,4-oxadiazoles play a role in the development of treatments for metabolic diseases.

Future Directions and Conclusion

The journey of the 1,2,4-oxadiazole from its discovery to its current standing as a privileged scaffold in drug discovery is a testament to the power of fundamental chemical research and the ingenuity of medicinal chemists. The continuous development of novel and efficient synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutics based on this versatile heterocycle. The ability of the 1,2,4-oxadiazole to serve as a stable and effective bioisostere for esters and amides ensures its continued relevance in the ongoing quest for safer and more effective medicines. As our understanding of complex biological pathways grows, the strategic incorporation of the 1,2,4-oxadiazole core will remain a valuable tool in the design of next-generation drugs targeting a wide array of human diseases.

References

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Çalışkan, B., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3534–3546. [Link]

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. [Link]

-

Geden, J. V., & Panteleev, M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16237–16284. [Link]

-

Özdemir, A., et al. (2019). The IC50 values of synthesized novel oxadiazole compounds, CAPE, and CA on U87, T98G, and LN229 cells. ResearchGate. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539–547. [Link]

-

Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(6), 925–928. [Link]

-

Roy, B., et al. (2016). Proposing a mechanism of action for ataluren. Proceedings of the National Academy of Sciences, 113(44), 12508–12513. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega, 1(5), 896–903. [Link]

-

Ataluren. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry, 9(18), 6250–6254. [Link]

-

Ayoup, M. S., et al. (2022). Structure of 1,2,4-oxadiazole derivatives I-VI [50–55] with anti-AD... ResearchGate. [Link]

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]

-

Neda, I., et al. (2008). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Arkivoc, 2008(14), 162–170. [Link]

-

Kumar, D., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Chemistry, 3(1), 27. [Link]

-

Baykov, S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6296. [Link]

-

Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4991. [Link]

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

-

What is the mechanism of Ataluren? (2024, July 17). Patsnap Synapse. [Link]

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA−ZnCl 2 : An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. ResearchGate. [Link]

-

Microwave-Assisted Oxadiazole Synthesis. (n.d.). Scribd. [Link]

-

Kumar, S., et al. (2013). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Bioinorganic Chemistry and Applications, 2013, 278721. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Bollikolla, H. B., & Jeevan, D. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255–269. [Link]

-

Wentsch, H. K., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(9), 1777–1785. [Link]

-

Pace, A., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2014(3), 376–397. [Link]

-

Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. (2021). Journal of Medicinal Chemistry, 64(16), 12104–12122. [Link]

-

Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. [Link]

-

Chen, Y., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry, 28(17), 115655. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2019). Oriental Journal of Chemistry, 35(2). [Link]

-

Ataluren's mechanism of action (from Roy B, et al. Proc Natl Acad Sci U S A 2016;113:12508-12513, mod.). (n.d.). ResearchGate. [Link]

-

Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study. (2022). International Journal of Molecular Sciences, 23(21), 13328. [Link]

-

The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents. (2000). Journal of Psychopharmacology, 14(2 Suppl 1), S15–S20. [Link]

-

What is the mechanism of Zaleplon? (2024, July 17). Patsnap Synapse. [Link]

-

The mechanism of action of zopiclone. (1993). Journal of Clinical Psychiatry, 54 Suppl, 10–14. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Pharmaceuticals, 15(12), 1475. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Proposing a mechanism of action for ataluren - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ataluren - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical and Spectroscopic Investigation of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

Abstract

The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles.[1][2] This guide presents a comprehensive theoretical framework for the characterization of a novel derivative, 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. While direct experimental data on this specific molecule is sparse, this document leverages established methodologies from analogous compounds to provide a robust protocol for its synthesis, spectroscopic confirmation, and in-depth computational analysis. We will detail the rationale and step-by-step workflows for Density Functional Theory (DFT) calculations to elucidate its structural, electronic, and vibrational properties. Furthermore, we will outline a molecular docking protocol to explore its therapeutic potential, demonstrating an integrated approach that bridges theoretical predictions with practical applications in drug discovery.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among them, the 1,2,4-oxadiazole moiety has garnered significant attention due to its favorable physicochemical properties and versatile biological activities.[3] Its rigid, planar structure and capacity for hydrogen bonding allow it to serve as a key pharmacophore, interacting with a wide range of biological targets. Derivatives have been investigated as potent anticancer, anti-inflammatory, and antiviral agents.[3][4]

The subject of this guide, this compound, combines this privileged scaffold with a carboxylic acid group—a crucial functional group for forming salt bridges and hydrogen bonds with protein active sites. This makes it an exceptionally promising building block for the design of targeted inhibitors. This guide provides the necessary theoretical and experimental workflows to fully characterize this molecule, establishing a foundation for its future development.

Synthesis and Spectroscopic Confirmation

A theoretical study is only as reliable as the structure it is based on. Therefore, the initial step is the unambiguous synthesis and structural confirmation of the target molecule. The most common and effective route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate, which is formed from an amidoxime and an acylating agent.[5][6]

Proposed Synthetic Pathway

The synthesis can be logically approached via the reaction of acetamidoxime with an activated derivative of oxalic acid, such as oxalyl chloride, followed by a dehydration-mediated cyclization.

Experimental Protocol: Spectroscopic Analysis

Causality: Before dedicating computational resources, it is imperative to confirm the molecular structure. FT-IR is used to verify the presence of key functional groups (C=O, C=N), while 1H and 13C NMR confirm the precise atomic connectivity and chemical environment of each nucleus.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

FT-IR Spectroscopy:

-

Acquire the spectrum using a KBr pellet or as a thin film.

-

Expected Peaks: Look for characteristic absorption bands around 1720-1750 cm⁻¹ (C=O stretch of the carboxylic acid), 1610-1640 cm⁻¹ (C=N stretch of the oxadiazole ring), and a broad band from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid).[4][7]

-

-

NMR Spectroscopy:

-

Acquire 1H and 13C NMR spectra on a spectrometer operating at a minimum of 300 MHz.

-

Expected Signals:

-

In-Depth Computational Analysis with DFT

Density Functional Theory (DFT) offers a powerful means to predict and understand the geometric, electronic, and spectroscopic properties of a molecule from first principles.[8] The primary goal is to compute these properties and validate them against experimental data, which builds confidence in the theoretical model for further predictive studies.

Protocol: Geometry Optimization and Vibrational Analysis

Causality: The first step in any computational study is to find the molecule's lowest energy conformation (optimized geometry). A frequency calculation is then performed to confirm this structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the theoretical IR spectrum.

Methodology:

-

Structure Input: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software.

-

Calculation Setup:

-

Method: Select the B3LYP functional, which is widely used for its accuracy in describing organic molecules.[8]

-

Basis Set: Employ the 6-311G(d,p) basis set, providing a good balance between computational cost and accuracy for this system.

-

-

Execution: Submit the geometry optimization calculation, followed by a frequency calculation at the same level of theory.

-

Analysis: Extract the optimized Cartesian coordinates. Compare the calculated vibrational frequencies with the experimental FT-IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies for better agreement.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| O1-C5 | ~1.35 |

| N2-C3 | ~1.31 |

| N4-C5 | ~1.30 |

| C-O (Carboxylic) | ~1.22 (C=O), ~1.36 (C-OH) |

| **Bond Angles (°) ** | |

| C5-O1-N2 | ~105 |

| O1-N2-C3 | ~110 |

| N4-C5-C(acid) | ~118 |

| Table 1: Hypothetical but realistic geometric parameters for this compound, as would be predicted by DFT. |

Analysis of Electronic Properties

Causality: The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its potential as an electron donor or acceptor.

Methodology:

-

From the optimized geometry calculation, visualize the HOMO and LUMO isosurfaces.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A larger gap generally implies higher kinetic stability and lower chemical reactivity.[9]

-

Use the orbital energies to compute global reactivity descriptors.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

| Table 2: Key quantum chemical descriptors derived from FMO analysis. |

Application in Drug Discovery: Molecular Docking

Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[2] This method is essential for hypothesis-driven drug design, allowing us to predict binding affinity and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

Given the success of 1,2,4-oxadiazole derivatives as inhibitors of Papain-like protease (PLpro) in SARS-CoV-2, we will use this enzyme as a hypothetical target to demonstrate the workflow.[3]

Protocol: Molecular Docking Workflow

Methodology:

-

Receptor Preparation: Download the crystal structure of SARS-CoV-2 PLpro from the Protein Data Bank. Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and assign charges.

-

Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.

-

Grid Box Generation: Define a search space (grid box) that encompasses the known active site of the PLpro enzyme.

-

Docking Execution: Run the docking simulation using a program like AutoDock Vina.[10] The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Results Analysis: The top-ranked pose is visualized to identify key intermolecular interactions. We would hypothesize that the carboxylic acid forms a salt bridge or strong hydrogen bond with a basic residue (like Lysine or Arginine) in the active site, while the oxadiazole nitrogen atoms act as hydrogen bond acceptors.

ADME Properties Prediction

In parallel with docking, it is crucial to assess the "drug-likeness" of the molecule. This involves predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Online tools can be used to calculate properties like LogP (lipophilicity), topological polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five.[2][11] This early-stage theoretical screening helps identify potential liabilities before committing to more resource-intensive studies.

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to the theoretical study of this compound. By integrating rational synthesis, definitive spectroscopic characterization, and rigorous computational analysis, researchers can build a complete profile of this novel molecule. The DFT workflows provide deep insight into its intrinsic physicochemical properties, while molecular docking simulations illuminate its potential as a targeted therapeutic agent. This integrated strategy, validated by cross-referencing theoretical predictions with experimental data, represents a powerful paradigm in modern drug discovery and materials science, enabling the efficient and informed development of new chemical entities.

References

- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health.

- Reddy, et al. (n.d.). Synthesis and Characterization of Novel Pyrazole Derivatives. Asian Journal of Chemistry.

- Kilic-Kurt, Z. (2020). Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. DergiPark.

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

- Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.

- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.). Journal of Education for Pure Science.

- Kofanov, E. R. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Ivanovo State University of Chemistry and Technology.

- Santilli, A. A., & Morris, R. L. (1979). Synthesis of 3‐arylsulfonylmethyl‐1,2,4‐oxadiazole‐5‐carboxylic acid derivatives. Journal of Heterocyclic Chemistry.

- DFT Computational Studies, Spectroscopic (UV–Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole. (2024). Journal of Molecular Structure.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI.

- Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. (n.d.). PubMed Central.

- Mehdi, K., et al. (2025). Molecular Docking and In Vitro Studies of Synthesized Oxadiazole Derivatives as Urease Inhibitors. ResearchGate.

- Dhonnar, S. L., et al. (2024). Synthesis, DFT, In Silico ADME, and Antimicrobial Study of New 2‐(aryl)‐5‐(3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazol‐4‐yl)‐1,3,4‐Oxadiazoles. ResearchGate.

- Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry.

- Synthesis, Characterization, and Computational Investigation of 2,5-Bis(2-Methyl-1H-benzimidazol-5- yl)-1,3,4-Oxadiazole. (2026). Growing Science.

- Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and aromatase inhibitors. (2022). PubMed.

- Kavitha, S., et al. (2017). In silico design, synthesis , DFT and Antimicrobial evaluation of some 2,5 substituted 1,3,4,Oxadiazole derivatives. Moroccan Journal of Chemistry.

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. chemintech.ru [chemintech.ru]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a bioisosteric equivalent for ester and amide functionalities, have propelled its exploration across a wide spectrum of therapeutic areas.[1] This technical guide provides an in-depth analysis of the significant biological activities associated with 1,2,4-oxadiazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

The 1,2,4-Oxadiazole Scaffold: A Versatile Pharmacophore

The inherent properties of the 1,2,4-oxadiazole ring, such as its planarity, metabolic stability, and capacity for hydrogen bonding, make it an attractive component in the design of novel therapeutic agents.[2] Its ability to mimic the geometry and electronic properties of amide and ester groups allows for the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles.

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents.[3] Another widely used approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4] A robust and efficient method utilizes p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts for the reaction between amidoximes and organic nitriles.[4]

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and organic nitriles.

Materials:

-

Amidoxime derivative

-

Organic nitrile derivative

-

p-Toluenesulfonic acid (PTSA)

-

Zinc chloride (ZnCl2)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amidoxime (1.0 eq) in the chosen anhydrous solvent, add the organic nitrile (1.2 eq).

-

Add catalytic amounts of PTSA (0.1 eq) and ZnCl2 (0.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce apoptosis.[2][5]

Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-oxadiazoles is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. These mechanisms include:

-

Induction of Apoptosis: Many 1,2,4-oxadiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. A key mechanism involves the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade.[6] Specifically, the activation of caspase-3 is a critical step in the apoptotic pathway.[7]

-

Enzyme Inhibition: 1,2,4-oxadiazoles can act as inhibitors of various enzymes that are overexpressed or hyperactive in cancer cells. Notable targets include:

-

Kinases: Epidermal Growth Factor Receptor (EGFR) and c-Met are receptor tyrosine kinases that play crucial roles in cell signaling pathways regulating growth and proliferation.[8]

-

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

-

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts mitosis and leads to cell death.

-

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring and any attached aryl groups. Key SAR observations include:

-

Substituents on Aryl Rings: The presence of electron-withdrawing or electron-donating groups on the aryl rings attached to the 1,2,4-oxadiazole core can significantly influence activity.

-

Linker Moiety: The nature of the linker connecting the 1,2,4-oxadiazole to other pharmacophoric groups can impact the compound's ability to interact with its biological target.

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel 1,2,4-oxadiazole compounds, starting with in vitro assays and progressing to more complex models.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[9][10] It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Proliferation Assay [9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom microplates

-

1,2,4-Oxadiazole compound stock solution (in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 1,2,4-oxadiazole compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Experimental Protocol: Colorimetric Caspase-3 Assay [11][12]

Materials:

-

Treated and untreated cancer cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture and treat cancer cells with the 1,2,4-oxadiazole compound for the desired time.

-

Harvest the cells and prepare cell lysates according to the manufacturer's protocol.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

The increase in absorbance is proportional to the caspase-3 activity.

Key Anticancer Targets and Screening Assays

| Target Enzyme/Protein | Rationale for Targeting in Cancer | Experimental Assay Protocol |

| EGFR Kinase | Overexpressed in many cancers, driving cell proliferation. | EGFR Kinase Assay: [13][14] Measures the phosphorylation of a substrate by EGFR in the presence of the inhibitor. Typically involves incubating recombinant EGFR with a substrate, ATP, and the test compound, followed by detection of the phosphorylated product. |

| c-Met Kinase | Involved in tumor growth, invasion, and metastasis. | c-Met Kinase Assay: Similar to the EGFR kinase assay, this measures the inhibition of c-Met's kinase activity. |

| Tubulin | Essential for microtubule formation and mitosis. | Tubulin Polymerization Assay: [15] Monitors the polymerization of purified tubulin into microtubules in the presence of the test compound. Polymerization can be measured by an increase in turbidity or fluorescence. |

| HDAC | Regulates gene expression; inhibition can reactivate tumor suppressors. | HDAC Activity/Inhibition Assay: [1][16] Measures the deacetylation of a substrate by HDACs. The assay typically involves incubating nuclear extracts or purified HDACs with a substrate and the test compound, followed by detection of the deacetylated product. |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and 1,2,4-oxadiazole derivatives have shown promise as anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 1,2,4-oxadiazoles are primarily mediated through the inhibition of key enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[17]

Experimental Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [18]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200g)

-

Carrageenan solution (1% w/v in sterile saline)

-

1,2,4-Oxadiazole compound

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol: Fluorometric COX Activity Assay

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

COX-1 and COX-2 specific inhibitors (for controls)

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Prepare the reaction mix according to the kit manufacturer's instructions.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the COX enzyme (either COX-1 or COX-2) to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at the recommended temperature for a specified time.

-

Measure the fluorescence intensity.

-

The decrease in fluorescence is proportional to the inhibition of COX activity.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-oxadiazoles have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9]

Structure-Activity Relationship (SAR) in Antimicrobial 1,2,4-Oxadiazoles

The antimicrobial efficacy of 1,2,4-oxadiazoles is influenced by the substituents on the core structure. For antibacterial activity, a hydrogen-bond donor in a specific region of the molecule has been identified as crucial.[20]

Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution Assay

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

1,2,4-Oxadiazole compound stock solution

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare serial two-fold dilutions of the 1,2,4-oxadiazole compound in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Pathways: A Diagrammatic Representation

To better understand the complex biological processes influenced by 1,2,4-oxadiazole compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Anticancer mechanisms of 1,2,4-oxadiazoles.

Caption: Workflow for anti-inflammatory screening.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold has unequivocally demonstrated its versatility and potential in the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, provide a fertile ground for further exploration. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by 1,2,4-oxadiazole derivatives will be crucial for their successful translation into clinical candidates. This guide serves as a comprehensive resource to aid researchers in navigating the exciting and promising landscape of 1,2,4-oxadiazole-based drug discovery.

References

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3361. [Link]

-

Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative. ResearchGate. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Advances, 15(1), 1-20. [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50535. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

-

Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3415-3419. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Chromatography B, 907, 98-105. [Link]

-

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. (2024). The Journal of Organic Chemistry, 89(8), 5369-5379. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). Molecules, 26(5), 1466. [Link]

-

Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (2004). British Journal of Pharmacology, 142(7), 1123-1132. [Link]

-

Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience, 88(1), e75. [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports, 7(1), 1-12. [Link]

-

Caspase Protocols in Mice. (2012). Methods in Molecular Biology, 844, 125-133. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14241-14259. [Link]

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1972. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Molecules, 29(1), 1-20. [Link]

-

In vitro tubulin polymerization assay. Bio-protocol. [Link]

-

ChemInform Abstract: Synthesis of 3,5‐Disubstituted[7][11][21]‐Oxadiazoles. Sci-Hub. [Link]

-

HDAC Activity Assay Kit. Merck Millipore. [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

-

Caspase-3 Activation Assay. Reaction Biology. [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles. (2023). Journal of Visualized Experiments, (193), e61826. [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(35), 7115-7121. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

Sources

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. atcc.org [atcc.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. mpbio.com [mpbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. promega.com [promega.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epigentek.com [epigentek.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. inotiv.com [inotiv.com]

- 20. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid: A Technical Guide for the Research Scientist

This guide provides an in-depth technical overview of the safety, handling, and synthetic considerations for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. As a bioisostere for carboxylic acids and amides, this scaffold holds significant potential in the design of novel therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for the safe and effective utilization of this compound in a laboratory setting. The information presented herein is a synthesis of established protocols for similar chemical entities and general principles of laboratory safety.

Compound Profile and Hazard Identification

Analog-Based Hazard Assessment:

Based on the Safety Data Sheet for the closely related 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid and other oxadiazole derivatives, the following hazards should be anticipated[2][3]:

-

Serious Eye Irritation: Causes serious eye irritation.[2][3]

-

Respiratory Irritation: May cause respiratory irritation.[2]

The carboxylic acid moiety also contributes to the overall hazard profile, suggesting corrosive properties, particularly with prolonged contact.[4]

Physicochemical Properties (Predicted and Documented for Analogs):

| Property | Value/Information | Source |

| Molecular Formula | C₄H₄N₂O₃ | [5][6] |

| Molecular Weight | 128.09 g/mol | [5][6] |

| Appearance | Solid (predicted) | General knowledge |

| CAS Number | 944906-32-5 | [7] |

Prudent Handling and Exposure Control

A proactive approach to safety is paramount when working with novel or sparsely documented chemical entities. The following protocols are designed to minimize exposure and mitigate risk during the handling of this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9]

-

Ventilation: Ensure adequate general laboratory ventilation.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety.[11]

-

Eye and Face Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.[12]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[8]

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.

-

-

Respiratory Protection: For situations with a high potential for aerosolization and where engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

-

Do not consume food or drink in the laboratory.[9]

-

Avoid touching your face, eyes, or other exposed skin with gloved hands.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases. As a carboxylic acid, it will react with bases.

-

Stability: While specific stability data is unavailable, oxadiazole rings are generally stable under normal laboratory conditions.[13] However, elevated temperatures could lead to decomposition.

Accidental Release and Emergency Procedures

Preparedness is key to effectively managing unforeseen incidents.

Accidental Release Measures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spread of the material.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-